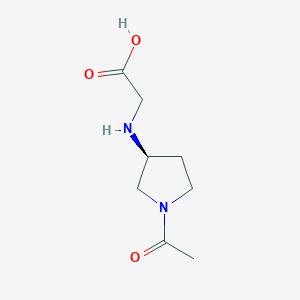

((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid

CAS No.:

Cat. No.: VC13464309

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2O3 |

|---|---|

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 2-[[(3S)-1-acetylpyrrolidin-3-yl]amino]acetic acid |

| Standard InChI | InChI=1S/C8H14N2O3/c1-6(11)10-3-2-7(5-10)9-4-8(12)13/h7,9H,2-5H2,1H3,(H,12,13)/t7-/m0/s1 |

| Standard InChI Key | CQZOOSYOSIOAOW-ZETCQYMHSA-N |

| Isomeric SMILES | CC(=O)N1CC[C@@H](C1)NCC(=O)O |

| SMILES | CC(=O)N1CCC(C1)NCC(=O)O |

| Canonical SMILES | CC(=O)N1CCC(C1)NCC(=O)O |

Introduction

Structural Characteristics and Nomenclature

The compound ((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid features a pyrrolidine ring—a saturated five-membered ring with one nitrogen atom—substituted at the 1-position with an acetyl group (-COCH₃) and at the 3-position with an aminoacetic acid moiety (-NH-CH₂-COOH). The (S)-configuration at the pyrrolidine ring’s 3-position ensures chirality, which may influence its biological activity and interaction with enantioselective targets .

Comparative Structural Analysis

Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds. For example, 1-[(3-hydroxy-adamant-1-ylamino)-acetyl]-pyrrolidine-2(s)-carbonitrile, a related compound, shares the acetylated pyrrolidine core but incorporates an adamantyl group, enhancing lipophilicity and target affinity . Similarly, proline—a natural amino acid with a pyrrolidine ring—highlights the importance of this scaffold in biological systems .

Table 1: Structural Comparison of Pyrrolidine Derivatives

Synthesis and Chemical Properties

Physicochemical Properties

Data from structurally related compounds provide insights into potential properties:

-

Molecular Weight: Estimated at ~215 g/mol (based on C₉H₁₅N₂O₃).

-

LogP: Predicted to be -1.0 to 0.5, indicating moderate hydrophilicity due to the amino and carboxylic acid groups .

-

Solubility: Likely soluble in polar solvents (e.g., water, DMSO) but less so in non-polar media .

Table 2: Estimated Physicochemical Parameters

| Parameter | Value | Method of Estimation |

|---|---|---|

| Molecular Formula | C₉H₁₅N₂O₃ | Combinatorial analysis |

| Boiling Point | ~400°C | Analogous to |

| pKa (COOH) | ~2.5 | Computational modeling |

Biological Activities and Mechanisms

Neuropharmacological Applications

The acetylated pyrrolidine scaffold is prevalent in neuroactive compounds. For example, hesperetin–triazole hybrids demonstrate anti-neuroinflammatory effects, mediated through modulation of cytokine release and oxidative stress pathways . The aminoacetic acid group in ((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid could similarly chelate metal ions or scavenge free radicals, implicating it in neuroprotection .

Pharmacological and Industrial Applications

Drug Development

Pyrrolidine-based molecules are pivotal in designing protease inhibitors and GPCR modulators. The compound’s structural similarity to vildagliptin—a DPP-IV inhibitor—hints at antidiabetic applications, while its chiral center may enable enantioselective binding to biological targets .

Material Science

The compound’s rigid pyrrolidine core and polar functional groups make it a candidate for polymer cross-linking or as a ligand in catalytic systems. For instance, pyrrolidine derivatives are used in asymmetric organocatalysis, facilitating carbon-carbon bond formation .

Challenges and Future Directions

Synthetic Optimization

Current methods for pyrrolidine functionalization often require multi-step protocols with low yields. Flow chemistry or enzymatic catalysis could streamline production, enhancing scalability .

Target Validation

While in silico studies predict interaction with DPP-IV and AChE, experimental validation via enzymatic assays (e.g., Ellman’s method for AChE) is essential . Structural analogs like ZDS20, a PD-L1 inhibitor, demonstrate the utility of pyrrolidine scaffolds in immunotherapy, suggesting unexplored avenues for this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume